molecular formula C13H13ClN2 B12997763 N-(2-Chlorobenzyl)-4-methylpyridin-2-amine

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine

Cat. No.: B12997763
M. Wt: 232.71 g/mol
InChI Key: RNAIZPHMIXDXKV-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 4-position and a 2-chlorobenzylamine group at the 2-position. Its synthesis typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpyridin-2-amine under basic conditions, as described in protocols for analogous N-(2-chlorobenzyl) amine derivatives .

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methylpyridin-2-amine

InChI

InChI=1S/C13H13ClN2/c1-10-6-7-15-13(8-10)16-9-11-4-2-3-5-12(11)14/h2-8H,9H2,1H3,(H,15,16)

InChI Key

RNAIZPHMIXDXKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-4-methylpyridin-2-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpyridin-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine can be synthesized through several methods, often involving the reaction of 4-methylpyridin-2-amine with 2-chlorobenzyl chloride. The synthesis typically requires specific conditions such as temperature control and the use of solvents to optimize yield and purity.

Table 1: Synthesis Conditions for this compound

StepReagent/ConditionDescription
14-Methylpyridin-2-amineStarting material
22-Chlorobenzyl chlorideAlkylating agent
3Organic solvent (e.g., DMF)Reaction medium
4Base (e.g., NaOH)Catalyst for nucleophilic substitution
5Temperature (50-80°C)Reaction temperature

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In various studies, the compound demonstrated effectiveness against both gram-positive and gram-negative bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Klebsiella pneumoniae16

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases.

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (µg/mL)Reference
Acetylcholinesterase0.95
Butyrylcholinesterase0.87

Coordination Chemistry

This compound has been studied in coordination complexes with transition metals such as silver and copper. These complexes exhibit unique structural properties and potential applications in catalysis and materials science.

Structural Characteristics

The coordination behavior of this compound allows it to form stable complexes that can be characterized using techniques like X-ray crystallography. The resulting structures often show interesting geometries that can influence their reactivity and stability.

Table 4: Coordination Complexes of this compound

Metal IonCoordination TypeGeometry
Silver (Ag)MonodentateDistorted trigonal
Copper (Cu)BidentateSquare planar

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was evaluated against standard antibiotics. The results showed comparable efficacy, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Properties

A study investigating the neuroprotective effects of this compound demonstrated its ability to inhibit enzyme activity associated with Alzheimer's disease, indicating a promising avenue for future research into neurodegenerative therapies.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-Benzyl-4-methylpyridin-2-amine

  • Structure : Replaces the 2-chlorobenzyl group with a simple benzyl substituent.
  • Key Differences : Absence of the electron-withdrawing chlorine atom reduces polarity and may lower thermal stability.
  • Applications : Serves as a precursor in catalytic systems (e.g., nickel carbene complexes) .

N-(2,4-Dihydroxytolueneylidene)-4-methylpyridin-2-amine

  • Structure : A Schiff base derivative with a dihydroxytolueneylidene substituent.
  • Key Differences : The imine group enhances metal-chelation ability, making it effective as a corrosion inhibitor for mild steel .
  • Data : Exhibits inhibition efficiency >90% in hydrochloric acid, attributed to adsorption on metal surfaces via lone pairs from nitrogen and oxygen .

N-(4-(Dimethylamino)benzylidene)-4-methylpyridin-2-amine

  • Structure: Features a dimethylamino-substituted benzylidene group.

Pyrimidine-Based Analogues

N-(4-Chlorobenzyl)pyrimidin-2-amine

  • Structure : Replaces the pyridine core with pyrimidine and substitutes the 2-chlorobenzyl with 4-chlorobenzyl.
  • Molecular weight: 219.67 g/mol .

4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine

  • Structure : Incorporates a nitro group and chlorophenyl substituent on the pyrimidine ring.
  • Key Differences : The nitro group enhances electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions. Molecular formula: C₁₁H₉ClN₄O₂ .

Heterocyclic Hybrid Derivatives

4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

  • Structure : Combines pyrimidine with a methylpyrazole group.
  • Key Differences : The pyrazole ring introduces steric bulk and additional nitrogen sites, which may modulate pharmacokinetic properties. Molecular formula: C₈H₈ClN₅ .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyridine 4-methyl, 2-(2-chlorobenzyl) C₁₃H₁₃ClN₂ 232.71 Catalyst precursor, synthetic intermediate
N-Benzyl-4-methylpyridin-2-amine Pyridine 4-methyl, 2-benzyl C₁₃H₁₄N₂ 198.27 Nickel carbene synthesis
N-(4-Chlorobenzyl)pyrimidin-2-amine Pyrimidine 2-(4-chlorobenzyl) C₁₁H₁₀ClN₃ 219.67 Potential kinase inhibitor
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine Pyrimidine 6-methyl, 4-(2-chloro-4-nitrophenyl) C₁₁H₉ClN₄O₂ 278.67 High polarity, electrophilic reactivity

Key Findings and Implications

Biological Interactions : Schiff base derivatives (e.g., dihydroxytolueneylidene analogs) exhibit superior metal-binding and corrosion inhibition due to imine and hydroxyl groups .

Structural Flexibility : Pyrimidine-based analogs offer enhanced hydrogen-bonding capacity, which may be advantageous in drug design compared to pyridine cores .

Biological Activity

N-(2-Chlorobenzyl)-4-methylpyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to a 4-methylpyridin-2-amine moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}ClN2_2
  • Molecular Weight : 222.69 g/mol
  • SMILES Notation : Clc1ccccc1CC(N)c2c(nc(c2)C)C

1. Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study evaluated various nitrogen-containing heterocycles for their ability to inhibit nitric oxide (NO) production in RAW 264.7 murine macrophages. The results indicated that certain derivatives, including those with pyridine rings, displayed promising anti-inflammatory activity with IC50_{50} values ranging from 6.24 μM to higher concentrations depending on structural modifications .

CompoundIC50_{50} (μM)Mechanism of Action
This compoundTBDInhibition of NO production
Compound 1a6.24Anti-inflammatory
Compound 1bTBDAnti-inflammatory

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its ability to induce apoptosis in cancer cells. A recent investigation into structurally related compounds found that those containing a pyridine moiety were effective against several cancer cell lines, with IC50_{50} values indicating significant cytotoxicity .

Case Study: Apoptosis Induction

In a study involving MCF-7 breast cancer cells, derivatives of pyridine were shown to cause cell cycle arrest and apoptosis at concentrations that were determined through MTT assays. The compound's mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced apoptotic signaling pathways .

Cell LineIC50_{50} (μM)Mechanism
MCF-7TBDCaspase activation
HeLaTBDBcl-2 modulation

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels and improving cognitive function .

Neuroprotective Mechanism

The neuroprotective action is attributed to the compound's ability to cross the blood-brain barrier and interact with cholinergic receptors, enhancing synaptic transmission and reducing oxidative stress in neuronal cells .

Activity TypeEffectReference
AChE InhibitionIncreased ACh levels
Cognitive ImprovementMemory enhancement

Q & A

Q. What are the recommended synthetic routes for N-(2-Chlorobenzyl)-4-methylpyridin-2-amine in laboratory settings?

Methodological Answer:

  • Step 1 : Start with 4-methylpyridin-2-amine and 2-chlorobenzyl chloride. Perform a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF) to introduce the chlorobenzyl group .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Step 3 : Confirm purity using HPLC (>98%) and characterize via 1H^1H-NMR and 13C^{13}C-NMR. Key spectral signals:
    • 1H^1H-NMR (DMSO-d6d_6 ): δ 8.20 (d, 1H, pyridine-H), 4.50 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃) .
    • LC-MS: m/z 247.1 [M+H]⁺ .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. Example parameters:
    • Space group: P2₁/c
    • R-factor: <0.05 for high-resolution data .
  • Spectroscopic Cross-Validation : Combine FT-IR (C-N stretch ~1250 cm⁻¹), 1H^1H-NMR, and 13C^{13}C-NMR to confirm functional groups and connectivity .

Advanced Research Questions

Q. What experimental and theoretical approaches are used to investigate the corrosion inhibition properties of this compound on mild steel in acidic environments?

Methodological Answer:

  • Gravimetric Analysis : Immerse steel coupons in 1M HCl with varying inhibitor concentrations (0.1–5 mM) at 298–328 K. Calculate inhibition efficiency (η\eta):

    η(%)=w0ww0×100\eta (\%) = \frac{w_0 - w}{w_0} \times 100

    where w0w_0 and ww are weight losses without/with inhibitor .

  • Electrochemical Studies : Perform potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) to assess corrosion current density (icorri_{corr}) and charge transfer resistance (RctR_{ct}) .

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices to predict reactive sites for adsorption .

Table 1 : Example corrosion inhibition data for analogous compounds

MethodInhibition Efficiency (%)Temperature (K)Reference
Gravimetric92.3298
Electrochemical89.5313
DFT (Theoretical)88.7-

Q. How can discrepancies between experimental and computational corrosion inhibition data be resolved?

Methodological Answer:

  • Data Cross-Validation : Compare adsorption free energy (ΔGads\Delta G_{ads}) from Langmuir isotherms (experimental) with DFT-calculated binding energies. Discrepancies may arise from solvent effects or surface heterogeneity.
  • Molecular Dynamics (MD) Simulations : Simulate inhibitor adsorption on Fe(110) surfaces in explicit solvent models to account for interfacial dynamics .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Challenge : Low solubility in common solvents (e.g., ethanol, acetone) due to hydrophobic chlorobenzyl group.
  • Mitigation Strategies :
    • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
    • Employ vapor diffusion with tert-butyl methyl ether as antisolvent .
    • Refine crystal packing using SHELXL to resolve disorder in the chlorobenzyl moiety .

Methodological Best Practices

Q. How should researchers design experiments to assess the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

  • In Vitro Binding Assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or SPR.
  • SAR Studies : Synthesize derivatives (e.g., replacing -Cl with -F or -CH₃) and compare IC₅₀ values.
  • ADME Prediction : Use SwissADME to evaluate logP, bioavailability, and blood-brain barrier permeability .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Waste Disposal : Collect all waste in halogenated solvent containers for incineration .
  • Ventilation : Use fume hoods during synthesis to limit inhalation exposure .

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